molecular formula C17H28BrNO B14367032 4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide CAS No. 90166-91-9

4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide

Cat. No.: B14367032
CAS No.: 90166-91-9
M. Wt: 342.3 g/mol
InChI Key: QPAPZTRJUZVGEG-UHFFFAOYSA-M
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Description

4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide is a quaternary ammonium compound with a morpholine ring. This compound is characterized by its unique structure, which includes a benzyl group, a butyl group, and two methyl groups attached to the nitrogen atom of the morpholine ring. The bromide ion serves as the counterion to balance the positive charge on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide typically involves the quaternization of 4-benzyl-2,2-dimethylmorpholine with butyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products

    Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different counterions.

    Oxidation: The major products are benzaldehyde and benzoic acid.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide has various applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in studies involving cell membrane permeability and ion transport.

    Industry: The compound is used in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide involves its interaction with biological membranes. The compound can insert itself into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide
  • 4-Benzyl-4-butylmorpholin-4-ium bromide
  • 4-Benzyl-4-ethyl-2,2-dimethylmorpholin-4-ium bromide

Uniqueness

4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide is unique due to its specific combination of substituents on the morpholine ring. The presence of both benzyl and butyl groups, along with two methyl groups, imparts distinct physicochemical properties to the compound. These properties make it particularly effective as a phase-transfer catalyst and in applications involving membrane interactions.

Properties

CAS No.

90166-91-9

Molecular Formula

C17H28BrNO

Molecular Weight

342.3 g/mol

IUPAC Name

4-benzyl-4-butyl-2,2-dimethylmorpholin-4-ium;bromide

InChI

InChI=1S/C17H28NO.BrH/c1-4-5-11-18(12-13-19-17(2,3)15-18)14-16-9-7-6-8-10-16;/h6-10H,4-5,11-15H2,1-3H3;1H/q+1;/p-1

InChI Key

QPAPZTRJUZVGEG-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(CCOC(C1)(C)C)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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